An In-depth Technical Guide to Ethyl (3-trifluoromethylbenzoyl)acetate (CAS: 1717-42-6)
An In-depth Technical Guide to Ethyl (3-trifluoromethylbenzoyl)acetate (CAS: 1717-42-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl (3-trifluoromethylbenzoyl)acetate, a specialized β-keto ester, serves as a critical building block in the synthesis of a variety of heterocyclic compounds with significant therapeutic potential. Its unique trifluoromethylphenyl moiety imparts desirable physicochemical properties to the resulting molecules, influencing their biological activity and pharmacokinetic profiles. This technical guide provides a comprehensive overview of Ethyl (3-trifluoromethylbenzoyl)acetate, including its chemical and physical properties, detailed synthesis protocols, and its application in the development of novel therapeutic agents. The guide focuses on its role in the synthesis of pyrido[1,2-a]benzimidazoles with antiplasmodial activity and diaryl-substituted pyrazoles as C-C chemokine receptor 2 (CCR2) antagonists. Experimental methodologies, quantitative biological data, and mechanistic insights are presented to support further research and development in this area.
Introduction
Ethyl (3-trifluoromethylbenzoyl)acetate (CAS: 1717-42-6) is a valuable synthetic intermediate in medicinal chemistry. The presence of the trifluoromethyl group, a well-known bioisostere, can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide will delve into the core aspects of this compound, providing a technical resource for its effective utilization in drug discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties of Ethyl (3-trifluoromethylbenzoyl)acetate is presented in Table 1.
Table 1: Physicochemical Properties of Ethyl (3-trifluoromethylbenzoyl)acetate
| Property | Value | Reference(s) |
| CAS Number | 1717-42-6 | N/A |
| Molecular Formula | C₁₂H₁₁F₃O₃ | [1][2] |
| Molecular Weight | 260.21 g/mol | [1][2] |
| Appearance | Liquid | [1] |
| Boiling Point | 250-251 °C | [1] |
| Density | 1.267 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.4850 | [1] |
| Synonyms | 3-(3-Trifluoromethylphenyl)-3-oxo-propionic acid ethyl ester, Ethyl 3-(3-trifluoromethylphenyl)-3-oxopropanoate | [1] |
Synthesis of Ethyl (3-trifluoromethylbenzoyl)acetate
The primary synthetic route to Ethyl (3-trifluoromethylbenzoyl)acetate is through a Claisen condensation reaction.
General Experimental Protocol: Claisen Condensation
This reaction involves the condensation of an ester with a ketone in the presence of a strong base to form a β-keto ester. For the synthesis of the title compound, ethyl acetate is reacted with a methyl ester of 3-(trifluoromethyl)benzoic acid.
Reaction Scheme:
Figure 1: General scheme for Claisen condensation.
Detailed Protocol:
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Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
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Reaction: To the freshly prepared sodium ethoxide solution, add a mixture of ethyl acetate (1.0 eq) and methyl 3-(trifluoromethyl)benzoate (1.0 eq) dropwise at room temperature.
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Reflux: After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a mixture of ice and dilute hydrochloric acid to neutralize the excess base.
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Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure Ethyl (3-trifluoromethylbenzoyl)acetate.
Applications in the Synthesis of Bioactive Molecules
Ethyl (3-trifluoromethylbenzoyl)acetate is a versatile precursor for the synthesis of various heterocyclic compounds.
Synthesis of Pyrido[1,2-a]benzimidazoles with Antiplasmodial Activity
Pyrido[1,2-a]benzimidazoles are a class of compounds that have shown promising activity against Plasmodium falciparum, the parasite responsible for malaria.
Experimental Workflow:
Figure 2: Workflow for synthesis and screening of Pyrido[1,2-a]benzimidazoles.
Detailed Protocol:
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Reaction Setup: In a round-bottom flask, combine Ethyl (3-trifluoromethylbenzoyl)acetate (1.0 eq), 2-aminobenzimidazole (1.0 eq), and a catalytic amount of a strong acid (e.g., polyphosphoric acid or Eaton's reagent).
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Heating: Heat the reaction mixture at a high temperature (typically 120-150 °C) for several hours.
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Workup: After cooling, pour the reaction mixture into ice-water and neutralize with a base (e.g., sodium bicarbonate).
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Purification: The precipitated solid is collected by filtration, washed with water, and can be further purified by recrystallization or column chromatography to yield the desired pyrido[1,2-a]benzimidazole derivative.
Biological Activity:
The synthesized pyrido[1,2-a]benzimidazoles have demonstrated potent antiplasmodial activity. The proposed mechanism of action involves the inhibition of heme detoxification in the malaria parasite.
Table 2: Antiplasmodial Activity of Representative Pyrido[1,2-a]benzimidazole Derivatives
| Compound | P. falciparum Strain | IC₅₀ (µM) | Reference(s) |
| Derivative 1 | 3D7 (Chloroquine-sensitive) | 0.047 | [3] |
| Derivative 2 | K1 (Chloroquine-resistant) | 0.052 | [3] |
Signaling Pathway:
Figure 3: Proposed mechanism of antiplasmodial action.
Synthesis of Diaryl-substituted Pyrazoles as CCR2 Antagonists
Diaryl-substituted pyrazoles derived from Ethyl (3-trifluoromethylbenzoyl)acetate have been identified as potent antagonists of the C-C chemokine receptor 2 (CCR2), which is implicated in inflammatory diseases.
Experimental Workflow:
Figure 4: Workflow for synthesis and screening of Diaryl-substituted Pyrazoles.
Detailed Protocol:
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Reaction: A mixture of Ethyl (3-trifluoromethylbenzoyl)acetate (1.0 eq) and a substituted hydrazine (e.g., phenylhydrazine) (1.0 eq) in ethanol is refluxed for 4-6 hours.
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Workup: The reaction mixture is cooled, and the solvent is removed under reduced pressure.
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Purification: The resulting solid is purified by recrystallization from a suitable solvent (e.g., ethanol) to give the pure diaryl-substituted pyrazole.
Biological Activity:
These pyrazole derivatives act as antagonists of the CCR2 receptor, inhibiting the signaling cascade initiated by its ligand, CCL2 (monocyte chemoattractant protein-1).
Table 3: CCR2 Antagonist Activity of Representative Diaryl-substituted Pyrazole Derivatives
| Compound | CCR2 Binding IC₅₀ (nM) | Reference(s) |
| Pyrazole Derivative A | 6 | [4] |
| Pyrazole Derivative B | 15 | [4] |
Signaling Pathway:
Figure 5: CCR2 signaling pathway and antagonism.[1][2][5][6]
Spectroscopic Data
While specific, high-resolution spectra for Ethyl (3-trifluoromethylbenzoyl)acetate are not widely available in public databases, the expected spectral characteristics can be inferred from its structure and data from similar compounds.
Table 4: Predicted Spectroscopic Data for Ethyl (3-trifluoromethylbenzoyl)acetate
| Technique | Expected Peaks/Signals |
| ¹H NMR | Signals for the ethyl group (triplet and quartet), a singlet for the methylene group between the carbonyls, and multiplets for the aromatic protons. |
| ¹³C NMR | Resonances for the ester and ketone carbonyls, carbons of the ethyl group, the methylene carbon, and carbons of the trifluoromethyl-substituted benzene ring. |
| IR Spectroscopy | Strong absorption bands for the C=O stretching of the ketone and ester groups, and C-F stretching vibrations. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (260.21), and characteristic fragmentation patterns. |
Safety and Handling
Detailed safety data for Ethyl (3-trifluoromethylbenzoyl)acetate is not extensively documented. However, based on its chemical structure as an organic ester and a trifluoromethylated aromatic compound, standard laboratory safety precautions should be followed.
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Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Toxicity: While specific LD₅₀ values are not available, related ethyl esters generally have low acute toxicity. However, trifluoromethylated compounds can have unique toxicological profiles and should be handled with care.
Conclusion
Ethyl (3-trifluoromethylbenzoyl)acetate is a key synthetic intermediate with significant potential in medicinal chemistry. Its utility in constructing complex heterocyclic systems, such as antiplasmodial pyrido[1,2-a]benzimidazoles and CCR2 antagonist diaryl-substituted pyrazoles, highlights its importance in the development of novel therapeutics. This guide provides a foundational resource for researchers to leverage the properties and reactivity of this compound in their drug discovery endeavors. Further research into its biological activities and the development of new synthetic methodologies will undoubtedly expand its applications in the future.
References
- 1. researchgate.net [researchgate.net]
- 2. jraic.com [jraic.com]
- 3. Ethyl benzoylacetate | C11H12O3 | CID 7170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl benzoylacetate(94-02-0) IR Spectrum [chemicalbook.com]
- 5. Pyrimido[1,2-a]benzimidazoles: synthesis and perspective of their pharmacological use - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrido[1,2-a]benzimidazole-Based Agents Active Against Tuberculosis (TB), Multidrug-Resistant (MDR) TB and Extensively Drug-Resistant (XDR) TB - PMC [pmc.ncbi.nlm.nih.gov]
